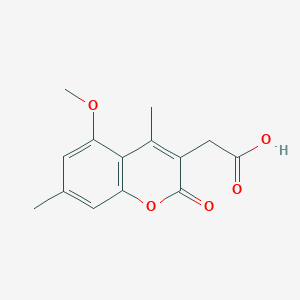
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol . It belongs to the class of coumarins, which are oxygen-containing heterocycles widely found in nature . Coumarins have been known for their diverse biological activities and have been used in various medicinal and industrial applications .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is synthesized via a multicomponent condensation of 5-hydroxy-4,7-dimethyl-2h-chromen-2-one, 4-methoxyphenylglyoxal, and meldrum’s acid . The interaction of this compound with its targets could lead to changes in cellular processes, potentially influencing the biological activities mentioned above.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These activities can result in downstream effects that contribute to the compound’s overall biological impact.
Result of Action
Given the broad range of biological activities associated with similar compounds, it is likely that this compound could have diverse molecular and cellular effects .
Vorbereitungsmethoden
The synthesis of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with sodium azides . The reaction conditions typically involve dry acetone as the solvent and a temperature of around 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of various coumarin derivatives with potential biological activities . In biology and medicine, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties . The compound has also shown potential as a COX inhibitor and DNA gyrase inhibitor, making it a valuable candidate for drug development . Additionally, it has applications in the industrial sector, particularly in the production of perfumes and fabric conditioners .
Vergleich Mit ähnlichen Verbindungen
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be compared with other similar coumarin derivatives, such as 7-hydroxy-4-methyl coumarin and 4-methylumbelliferone . While these compounds share a similar core structure, this compound is unique due to its specific substitutions at the 5-methoxy and 4,7-dimethyl positions . Other similar compounds include coumarin-3-acetic acid and coumarin-3-carboxylic acid, which also exhibit various biological properties .
Eigenschaften
IUPAC Name |
2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-4-10(18-3)13-8(2)9(6-12(15)16)14(17)19-11(13)5-7/h4-5H,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPOQJUVKPZTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














